2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline
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Overview
Description
2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline is a heterocyclic compound that combines the structural features of benzotriazole and quinazoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both benzotriazole and quinazoline moieties endows it with unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to bind with enzymes and receptors in biological systems . They exhibit diverse biological and pharmacological activities due to their similarities with many natural and synthetic molecules with known biological activities .
Mode of Action
Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds, making them susceptible to bind with enzymes and receptors in biological systems . This interaction activates the molecule towards numerous transformations .
Biochemical Pathways
Benzotriazole derivatives have been known to exhibit diverse biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzotriazole derivatives are known for their stability and ease of introduction into molecules, suggesting potential bioavailability .
Result of Action
Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
Benzotriazole derivatives have been used as uv absorbers or stabilizers in various materials to protect them from the harmful effects of uv radiation , suggesting that they may be influenced by environmental factors such as light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline typically involves the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole can be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid through diazotization and subsequent cyclization.
Quinazoline Formation: The quinazoline core can be constructed using various methods, including the condensation of anthranilic acid derivatives with formamide or formic acid.
Coupling Reaction: The final step involves coupling the benzotriazole intermediate with the quinazoline core under suitable conditions, often using a catalyst such as palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed:
Scientific Research Applications
2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol .
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol .
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol .
Uniqueness: 2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline is unique due to its combined benzotriazole and quinazoline structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-chloro-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-24-17-8-4-5-9-18(17)25-26/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQNTDUVUKTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N4N=C5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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